6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
CAS No.: 90047-53-3
Cat. No.: VC3744054
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90047-53-3 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
| Standard InChI | InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3 |
| Standard InChI Key | XLOJPRJMBDTXTC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1CCNCC2 |
| Canonical SMILES | COC1=CC=CC2=C1CCNCC2 |
Introduction
Chemical Structure and Properties
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is an organic compound with a benzazepine scaffold characterized by a seven-membered nitrogen-containing ring fused to a benzene ring, with a methoxy functional group at the 6-position. Its detailed chemical identity is as follows:
| Property | Value |
|---|---|
| CAS Number | 90047-53-3 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
| Standard InChI | InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11 |
| Standard InChIKey | XLOJPRJMBDTXTC-UHFFFAOYSA-N |
| SMILES Notation | COC1=CC=CC2=C1CCNCC2 |
| PubChem Compound ID | 13853358 |
The compound exists as a colorless oil in its pure form . The hydrochloride salt of this compound has a molecular weight of 213.70 g/mol and molecular formula C₁₁H₁₆ClNO . This salt form is often used in pharmacological studies due to its improved stability and solubility characteristics compared to the free base.
Related Compounds
Several structural analogues of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been documented and studied for their pharmacological properties:
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7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A regioisomer with the methoxy group at the 7-position, which has been synthesized using similar methods to the 6-methoxy isomer .
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8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A derivative featuring an additional methyl group at the 1-position and the methoxy group repositioned to the 8-position .
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2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A related compound lacking the methoxy substituent, which has a melting point of 32°C and boiling point of 253-255°C .
Synthesis Methods
The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been documented in scientific literature with several established protocols. These methods typically involve multiple steps starting from appropriately substituted precursors.
General Synthetic Route
A practical synthesis route for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves the following general procedure:
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Starting with an appropriately substituted 1-naphthol
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Performing a Birch reduction to obtain a 5-hydroxy-1,4-dihydronaphthalene intermediate
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Methylation of the hydroxy group
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Oxidative cleavage and reduction to form a diol
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Introduction of leaving groups
Specific Synthesis Protocol
A more detailed synthesis procedure includes:
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Conversion of 1-naphthol to 5-hydroxy-1,4-dihydronaphthalene via Birch reduction using ammonia and lithium metal at low temperature
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Methylation of the hydroxy group under standard conditions to afford the methoxy analog
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Treatment with a reducing agent such as sodium borohydride at 0°C to reduce the intermediate ozonide to a diol
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Derivatization of the diol to introduce leaving groups, such as methanesulfonates
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Cyclization to form 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine by heating in a closed reaction vessel in a suitable solvent containing concentrated ammonium hydroxide
Alternative Method
Another documented method involves:
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Starting with a protected 6-hydroxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
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Deprotection and modification to introduce the methoxy group at the 6-position
The synthesis typically results in high yields, with reported yields of 96% for the similar 7-methoxy isomer .
Pharmacological Properties
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine belongs to a class of compounds that have demonstrated significant pharmacological activity, particularly in the context of serotonin receptor modulation.
Serotonin Receptor Activity
The structural class of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines has been identified as selective 5-HT2C receptor agonists . This receptor subtype is implicated in various physiological and pathological processes, including appetite regulation, mood, and anxiety.
While specific data for 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is limited in the provided sources, related 6-substituted benzazepines have shown:
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Selective activation of 5-HT2C receptors
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Relatively low affinity for other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors
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Potential utility in treating conditions associated with serotonergic dysfunction
Structure-Activity Relationships
The positioning of the methoxy group at the 6-position appears to contribute significantly to the compound's receptor binding profile. Structural modifications, such as:
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Alternative substitutions at the 6-position
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Introduction of additional functional groups
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Variation in the azepine ring structure
can dramatically alter the pharmacological properties of these compounds, affecting both potency and selectivity for different receptor subtypes .
Synthetic Derivatives and Modifications
Research has extended to various derivatives of the basic 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine structure, creating compounds with enhanced pharmacological properties.
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